molecular formula C16H13Cl2NO3 B1265791 Benzoylprop CAS No. 22212-56-2

Benzoylprop

Cat. No. B1265791
CAS RN: 22212-56-2
M. Wt: 338.2 g/mol
InChI Key: WZZRJCUYSKKFHO-UHFFFAOYSA-N
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Description

Benzoylprop-ethyl is a post-emergence selective herbicide belonging to the dichloroaniline propionate family . Its mode of action involves the inhibition of lipid biosynthesis . This herbicide is commonly used for the control of wild oats and wild barley in winter wheat .


Molecular Structure Analysis

Benzoylprop-ethyl has the molecular formula C18H17Cl2NO3 . Its molecular weight is 366.24 . The IUPAC Standard InChI is InChI=1S/C18H17Cl2NO3/c1-3-24-18(23)12(2)21(14-9-10-15(19)16(20)11-14)17(22)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Benzoylprop-ethyl has a density of 1.4±0.1 g/cm3 . Its boiling point is 539.9±50.0 °C at 760 mmHg . The compound has a molar refractivity of 86.1±0.3 cm3 . It has 4 H bond acceptors and 1 H bond donor .

Scientific Research Applications

Certified Reference Material for Analytical Calibration

Benzoylprop-ethyl is utilized as a certified reference material (CRM) in analytical chemistry. It serves as a standard for calibrating instruments and validating methods in chromatography and other analytical techniques. This ensures accuracy and consistency in the measurement of chemical concentrations in various samples .

Pesticide Residue Analysis in Agriculture

This compound is employed in the detection and quantification of pesticide residues in agricultural products. For instance, it’s used in gas chromatography-mass spectrometry (GC-MS) for the simultaneous detection of multiple pesticide residues in grapes, following a cleanup process involving primary−secondary amine (PSA) matrix solid-phase dispersion (MSPD) .

High-Performance Liquid Chromatography (HPLC)

Benzoylprop-ethyl is used in high-performance liquid chromatography combined with quadrupole-time-of-flight mass spectrometry (HPLC-Q-TOF/MS) for the identification of pesticides in fruit and vegetable samples. This method is crucial for ensuring food safety and public health .

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The compound aids in the development of methods for determining different pesticide residues in edible fungi. Using liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can analyze a wide range of pesticides, which is vital for consumer protection .

Surface Water Monitoring

Benzoylprop-ethyl is part of a multi-residue method for quantifying pesticides in surface water samples. This application is significant for environmental monitoring and assessing the impact of agricultural runoff on water quality .

Future Directions

The future of synthetic chemistry, including the synthesis of compounds like Benzoylprop-ethyl, is promising . With the continuous advancement of technology and the development of new synthetic methods, the field is expected to continue to evolve and contribute to various areas of science and technology .

properties

IUPAC Name

2-(N-benzoyl-3,4-dichloroanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO3/c1-10(16(21)22)19(12-7-8-13(17)14(18)9-12)15(20)11-5-3-2-4-6-11/h2-10H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRJCUYSKKFHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC(=C(C=C1)Cl)Cl)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60892185
Record name Benzoylprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60892185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylprop

CAS RN

22212-56-2
Record name Benzoylprop [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022212562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoylprop
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60892185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZOYLPROP
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIC4K7US4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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